molecular formula C8H9F3N2 B12458977 Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine

Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine

Cat. No.: B12458977
M. Wt: 190.17 g/mol
InChI Key: CCVPDTAJAHNRDR-UHFFFAOYSA-N
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Description

Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine is a chemical compound characterized by the presence of a dimethylamine group attached to a pyridine ring substituted with a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine typically involves the reaction of 6-trifluoromethyl-pyridine with dimethylamine. One common method includes the nucleophilic substitution reaction where the pyridine ring is activated by the trifluoromethyl group, facilitating the substitution with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as sodium hydride, to deprotonate the dimethylamine and enhance its nucleophilicity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dimethylamine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(trifluoromethyl)pyridin-3-ol
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine is unique due to the combination of the trifluoromethyl group and the dimethylamine group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability, lipophilicity, and potential for diverse chemical modifications.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

N,N-dimethyl-6-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C8H9F3N2/c1-13(2)6-3-4-7(12-5-6)8(9,10)11/h3-5H,1-2H3

InChI Key

CCVPDTAJAHNRDR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=C(C=C1)C(F)(F)F

Origin of Product

United States

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